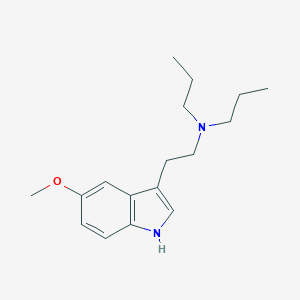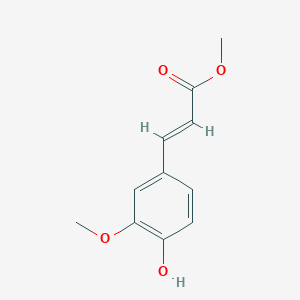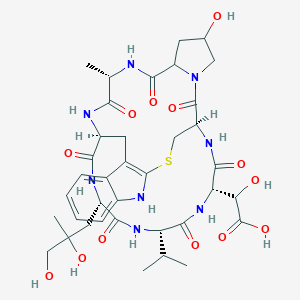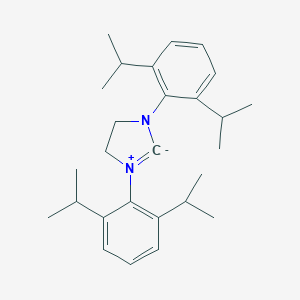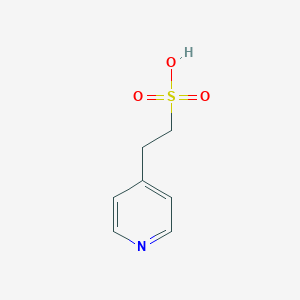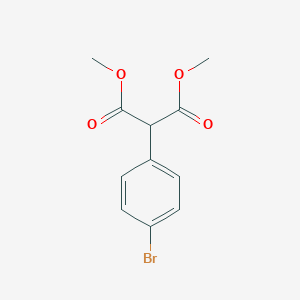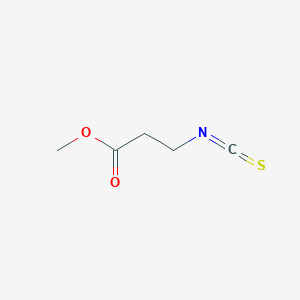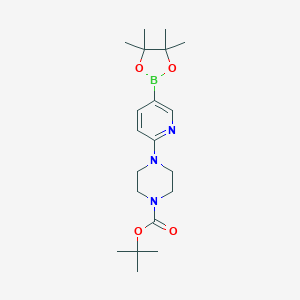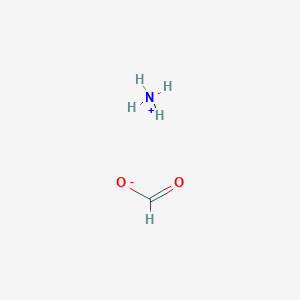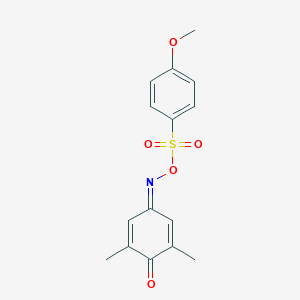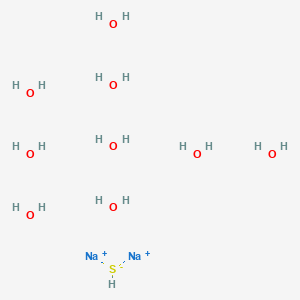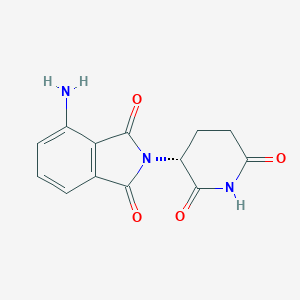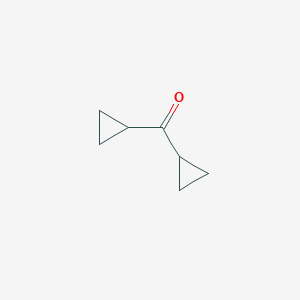
Dicyclopropylketon
Übersicht
Beschreibung
Dicyclopropyl ketone, also known as cyclopropyl ketone or dicyclopropyl ketone, is an organic compound with the molecular formula C₇H₁₀O. It is characterized by the presence of two cyclopropyl groups attached to a central carbonyl group.
Wissenschaftliche Forschungsanwendungen
Dicyclopropyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of dicyclopropylmethanone derivatives in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Dicyclopropyl ketone, also known as Dicyclopropylmethanone, is a compound that has been studied for its potential antifungal properties . The primary targets of this compound are likely to be the key components of the fungal cell wall and/or cell membrane .
Mode of Action
The mode of action of Dicyclopropyl ketone involves its interaction with the fungal cell wall structure and/or within the cell membrane . This interaction increases the permeability of the membrane/cell wall of the fungus, which can lead to disruption of essential cellular processes .
Biochemical Pathways
It’s known that ketone bodies, in general, are interwoven with crucial mammalian metabolic pathways such as β-oxidation (fatty acid oxidation [fao]), the tricarboxylic acid cycle (tca), gluconeogenesis, de novo lipogenesis (dnl), and biosynthesis of sterols .
Pharmacokinetics
It’s known that ketone bodies, in general, are produced predominantly in the liver and transported to extrahepatic tissues for terminal oxidation .
Result of Action
The result of Dicyclopropyl ketone’s action is the disruption of the fungal cell wall and/or cell membrane, leading to increased permeability and potential cell death . This makes it a promising candidate for the development of new antifungal treatments .
Biochemische Analyse
Biochemical Properties
They play a crucial role in metabolic pathways such as beta-oxidation, the tricarboxylic acid cycle, gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols .
Cellular Effects
Ketone bodies, a class of compounds to which Dicyclopropyl ketone belongs, have been shown to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Dicyclopropyl ketone in laboratory settings. A study on the photodissociation dynamics of Dicyclopropyl ketone revealed that the photodissociation products are C3H5 + CO + C3H5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of dicyclopropylmethanone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclopropylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of dicyclopropylmethanone can yield dicyclopropylmethanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed
Oxidation: Dicyclopropylcarboxylic acid.
Reduction: Dicyclopropylmethanol.
Substitution: Various substituted dicyclopropyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylacetone: Similar in structure but with an acetone group instead of a methanone group.
Cyclopropylmethyl ketone: Contains a methyl group in place of one of the cyclopropyl groups.
Cyclopropylphenyl ketone: Features a phenyl group instead of one of the cyclopropyl groups.
Uniqueness
Dicyclopropyl ketone is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in the synthesis of complex molecules and in the study of cyclopropyl-containing compounds .
Eigenschaften
IUPAC Name |
dicyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPUHAHGLJKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149910 | |
| Record name | Dicyclopropylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-37-5 | |
| Record name | Dicyclopropyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopropylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPROPYLKETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ92KB360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


